molecular formula C10H7N B1355412 4-Ethynyl-1H-indole CAS No. 102301-81-5

4-Ethynyl-1H-indole

Cat. No.: B1355412
CAS No.: 102301-81-5
M. Wt: 141.17 g/mol
InChI Key: HGHQEOJJLFYMIV-UHFFFAOYSA-N
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Description

4-Ethynyl-1H-indole is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This compound is notable for its ethynyl group attached to the fourth position of the indole ring, which imparts unique chemical properties and reactivity.

Scientific Research Applications

4-Ethynyl-1H-indole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 4-Ethynyl-1H-indole, as an indole derivative, may also have potential for further exploration in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1H-indole can be achieved through various methods, including:

    Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and provides high yields.

    Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring. Subsequent functionalization at the fourth position introduces the ethynyl group.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as the Sonogashira coupling reaction due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.

Comparison with Similar Compounds

    Indole: The parent compound of 4-Ethynyl-1H-indole, lacking the ethynyl group.

    4-Methyl-1H-indole: Similar structure with a methyl group instead of an ethynyl group.

    4-Bromo-1H-indole: Contains a bromine atom at the fourth position instead of an ethynyl group.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-ethynyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHQEOJJLFYMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553477
Record name 4-Ethynyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102301-81-5
Record name 4-Ethynyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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